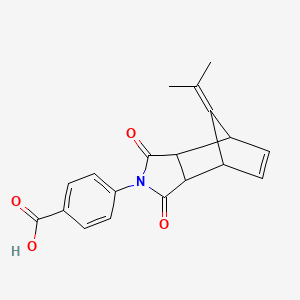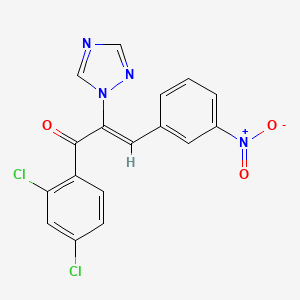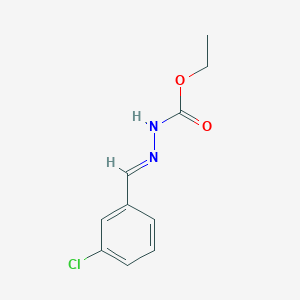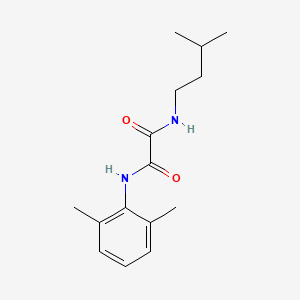![molecular formula C11H18N2O2S B11100735 1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-3-ethoxypropan-2-ol](/img/structure/B11100735.png)
1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-3-ethoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-3-ETHOXY-2-PROPANOL is a chemical compound with a complex structure that includes a pyrimidine ring substituted with dimethyl groups and a sulfanyl group, as well as an ethoxy-propanol moiety
Preparation Methods
The synthesis of 1-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-3-ETHOXY-2-PROPANOL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,6-dichloro-2-methylthiopyrimidine.
Industrial Production: Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, as well as scaling up the process to meet commercial demands.
Chemical Reactions Analysis
1-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-3-ETHOXY-2-PROPANOL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The pyrimidine ring can undergo substitution reactions, where the dimethyl groups or the sulfanyl group are replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-3-ETHOXY-2-PROPANOL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-3-ETHOXY-2-PROPANOL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis or cell signaling.
Pathways Involved: It may modulate pathways related to cell growth, apoptosis, or immune response, depending on its specific biological activity.
Comparison with Similar Compounds
1-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-3-ETHOXY-2-PROPANOL can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C11H18N2O2S |
|---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)sulfanyl-3-ethoxypropan-2-ol |
InChI |
InChI=1S/C11H18N2O2S/c1-4-15-6-10(14)7-16-11-12-8(2)5-9(3)13-11/h5,10,14H,4,6-7H2,1-3H3 |
InChI Key |
AKIUFJBJVWAPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CSC1=NC(=CC(=N1)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(2-{[(2-bromobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate](/img/structure/B11100652.png)
![N'-[(E)-(2,4-dimethylphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11100657.png)
![N-benzyl-N-[1-(phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide](/img/structure/B11100658.png)

![4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinyl]-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine](/img/structure/B11100672.png)
![{2-methoxy-6-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11100677.png)
![N-(1-Benzyl-2,3-dihydro-1H-pyrrolo[2,3-B]quinolin-4-YL)-2-[(3,4-dimethoxyphenethyl)(methyl)amino]acetamide](/img/structure/B11100689.png)

![Methyl 2-[(4-aminobenzoyl)amino]benzoate](/img/structure/B11100698.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B11100699.png)
![4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11100710.png)


![(2E,5Z)-3-benzyl-2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B11100721.png)
